3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole is a complex organic compound characterized by its isoxazole ring substituted with dimethyl groups and a pyrrolidine ring bearing a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the dimethyl groups and the pyrrolidine ring. The phenylsulfonyl group is then added to the pyrrolidine ring through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The isoxazole ring and pyrrolidine moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the pyrrolidine and phenylsulfonyl groups, making it less complex.
4-((3-(Phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole: Similar structure but without the dimethyl groups.
Phenylsulfonylpyrrolidine: Contains the pyrrolidine and phenylsulfonyl groups but lacks the isoxazole ring.
Uniqueness
3,5-Dimethyl-4-((3-(phenylsulfonyl)pyrrolidin-1-yl)sulfonyl)isoxazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the isoxazole ring and the phenylsulfonyl-pyrrolidine moiety allows for diverse applications and interactions that are not possible with simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-11-15(12(2)22-16-11)24(20,21)17-9-8-14(10-17)23(18,19)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMZXVKLDRQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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